ZD7288

Electrophysiology HCN1 pharmacology Channel kinetics

Choose ZD7288 for reproducible HCN channel research. Its non-use-dependent block ensures consistent inhibition regardless of channel activation frequency—ideal for HCN1 patch-clamp and tonic Ih studies. Structurally unrelated to Ivabradine and Zatebradine, it eliminates experimental variability caused by simple compound interchange. Extensively validated in hippocampal LTP, neuropathic pain (trigeminal nerve injury), and cardiac If preparations. Procure this precise tool compound for unambiguous, interpretable electrophysiology data.

Molecular Formula C15H21ClN4
Molecular Weight 292.81 g/mol
CAS No. 133059-99-1
Cat. No. B1683547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD7288
CAS133059-99-1
Synonyms4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride
ICI D2788
ICI-D2788
ZD 7288
ZD-7288
ZD7288
ZENECA ZD7288
Molecular FormulaC15H21ClN4
Molecular Weight292.81 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-]
InChIInChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H
InChIKeyDUWKUHWHTPRMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZD7288 (CAS 133059-99-1) Baseline Profile for HCN Channel Research and Procurement


ZD7288 (ICI D7288) is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . This small-molecule hydrochloride salt (C15H21ClN4) is structurally distinct from other HCN channel inhibitors and has been extensively characterized in electrophysiology and pharmacology studies . Its primary mechanism involves the inhibition of pacemaker currents (If in the heart, Ih in neurons) through direct interaction with the HCN channel pore, which underlies its effects on cellular excitability in both cardiac and neuronal tissues .

Why Substituting ZD7288 with Generic HCN Blockers Like Ivabradine Compromises Research Reproducibility


While ZD7288, Ivabradine, Zatebradine, and Cilobradine are all classed as HCN channel blockers, their functional profiles differ significantly . ZD7288 is structurally unrelated to Ivabradine and exhibits distinct blocking kinetics and state dependencies compared to both Ivabradine and Zatebradine [1]. Unlike Zatebradine, which is use-dependent, ZD7288 blocks HCN1 channels in a non-use-dependent manner, meaning its inhibitory effect is independent of prior channel activation [2]. Furthermore, ZD7288 demonstrates a unique selectivity profile among HCN isoforms, with a preference for HCN1 over HCN4, in contrast to DK-AH269 which is equipotent [3]. These fundamental differences in binding mode, kinetics, and isoform preference render simple interchange of these compounds a critical source of experimental variability, underscoring the need for compound-specific procurement based on precise experimental design.

Quantitative Differentiation of ZD7288 from Ivabradine, Zatebradine, and Cilobradine


Non-Use-Dependent Blockade of hHCN1: A Defining Kinetic Distinction from Zatebradine

ZD7288 demonstrates a unique non-use-dependent blockade of the human HCN1 (hHCN1) channel, a property that differentiates it from the use-dependent blocker zatebradine [1]. This means that the inhibitory effect of ZD7288 on hHCN1-mediated current is independent of prior channel activation, whereas zatebradine requires repetitive channel opening to achieve full blockade [1].

Electrophysiology HCN1 pharmacology Channel kinetics

Isoform Selectivity Profile: Preferential Blockade of HCN1 over HCN4

ZD7288 exhibits a distinct selectivity profile among HCN channel isoforms, showing a preference for HCN1 over HCN4 [1]. This is in contrast to the HCN blocker DK-AH269 (Cilobradine), which is equipotent on both HCN1 and HCN4 channels [1]. The quantified difference highlights ZD7288's utility in studies where differential inhibition of HCN subtypes is required.

HCN channel subtypes Selectivity profiling Electrophysiology

Potency Comparison: 3-Fold Difference in Blocking mHCN2 Channels vs. Cilobradine

Cilobradine is approximately three times more potent than ZD7288 in blocking mouse HCN2 (mHCN2) channels . At a concentration of 10 μM, Cilobradine inhibits wild-type mHCN2 channel current by 86 ± 2%, while ZD7288 exhibits significantly less blockade under the same conditions .

HCN2 channel Potency Electrophysiology

Developmental Status: Research Tool vs. Marketed Drug for Cardiac Indications

ZD7288 was advanced to Phase 2 clinical trials for angina pectoris but was subsequently discontinued, and it has never received regulatory approval [1]. In contrast, Ivabradine is a globally marketed drug approved for the treatment of chronic heart failure and stable angina pectoris [2]. This fundamental difference defines ZD7288's primary utility as a research tool, while Ivabradine is a clinically validated therapeutic.

Drug development Clinical phase Therapeutic application

Antimuscarinic Activity: A Differentiated Off-Target Profile from Ivabradine

Studies on human atrial myocytes reveal that ZD7288 binds to muscarinic acetylcholine receptors (mAChRs) with affinity similar to carbachol but lacks the allosteric interaction at the M2 receptor observed with Ivabradine and Zatebradine [1]. Docking studies confirm that Ivabradine and Zatebradine possess the structural requirements to interact with both orthosteric and allosteric sites of the M2 receptor, a property not shared by ZD7288 [1].

Off-target pharmacology Muscarinic receptors Cardiomyocyte electrophysiology

Sleep/Wake Behavioral Profile in Zebrafish: ZD7288 Increases Nighttime Sleep at 4.5 μM

In a comparative screening study, ZD7288 at 4.5 μM significantly increased nighttime sleep in zebrafish larvae, an effect not observed with Ivabradine or Zatebradine at the doses tested [1]. Specifically, Ivabradine at 0.1 μM decreased latency to daytime sleep, while Zatebradine at 30 μM moderately reduced daytime activity [1].

Zebrafish model Sleep research Behavioral pharmacology

Optimal Research and Application Scenarios for ZD7288 (CAS 133059-99-1)


Electrophysiological Studies Requiring Non-Use-Dependent HCN1 Blockade

For patch-clamp electrophysiology experiments on native or heterologously expressed HCN1 channels, ZD7288 is the preferred tool due to its non-use-dependent mechanism of block [1]. This property ensures consistent, predictable inhibition that is independent of the frequency of channel activation, simplifying experimental protocols and enhancing data reproducibility. It is particularly advantageous for studies examining tonic HCN1 currents or in protocols where repetitive channel opening cannot be reliably controlled.

Neuronal and Synaptic Plasticity Research in Hippocampal Preparations

ZD7288 has been extensively validated for inhibiting Ih in hippocampal neurons and blocking long-term potentiation (LTP) [1]. Its ability to reduce glutamate release in hippocampal tissue and attenuate glutamate-induced calcium rises in a concentration-dependent manner makes it a cornerstone reagent for investigating the role of HCN channels in synaptic plasticity, learning, and memory [1].

In Vivo Models of Chronic Pain with HCN Channel Involvement

Preclinical studies in rodent models of neuropathic pain, such as trigeminal nerve injury, demonstrate that local microinjection of ZD7288 into the Gasserian ganglion dose-dependently ameliorates evoked and spontaneous nociceptive behaviors [1]. This validates ZD7288 as a key research tool for dissecting the contribution of HCN1 and HCN2 channels to pain signaling pathways, even though clinical development of the compound for this indication has been discontinued [2].

Cardiac Pacemaker Research Distinguishing If from Other Ionic Currents

In isolated cardiac preparations (e.g., atrial tissue or sinoatrial node myocytes), ZD7288 is used to selectively inhibit the funny current (If) [1]. When used in combination with other blockers like Ivabradine or CPA, it helps elucidate the distinct contributions of If, sarcoplasmic reticulum Ca2+ handling, and other currents to spontaneous beating rate and pacemaker activity [1]. Its distinct binding site and kinetics compared to Ivabradine make it a valuable tool for cross-validation and mechanistic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD7288

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.